REACTION_CXSMILES
|
C1O[CH:4]([C:5]2[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([N:12]([CH3:14])[CH3:13])[CH:6]=2)[O:3]C1.Cl.C(=O)([O-])O.[Na+]>O1CCCC1>[CH3:13][N:12]([CH3:14])[C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][C:8]=1[OH:11])[CH:4]=[O:3] |f:2.3|
|
Name
|
compound ( 2 )
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C1COC(C2=CC(=C(C=C2)O)N(C)C)O1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 80° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After being cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
CUSTOM
|
Details
|
used for the next reaction without purification
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CN(C=1C=C(C=O)C=CC1O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |